1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzene, 4,6-dimethylpyrimidine, and imidazole derivatives. Common synthetic routes could involve:
Step 1: Nitration of 2,5-dimethoxybenzene to introduce nitro groups.
Step 2: Reduction of nitro groups to amines.
Step 3: Formation of the imidazole ring through cyclization reactions.
Step 4: Coupling of the imidazole derivative with 4,6-dimethylpyrimidine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the aromatic rings or the imidazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol might include:
- 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazole
- 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)13-8-12(24-3)5-6-14(13)25-4/h5-9,23H,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQIEAREVVKFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC=C(N2C3=C(C=CC(=C3)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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